molecular formula C13H15N3O3S B1392489 [(4-Isobutyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid CAS No. 1242960-73-1

[(4-Isobutyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid

Cat. No.: B1392489
CAS No.: 1242960-73-1
M. Wt: 293.34 g/mol
InChI Key: IAJRUDCLXSWUEM-UHFFFAOYSA-N
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Description

[(4-Isobutyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid is a synthetic heterocyclic compound designed for pharmaceutical and biological research. Its structure, featuring a dihydropyridopyrazine core, is frequently explored in medicinal chemistry for its potential to interact with key biological targets. Compounds with this scaffold are of significant interest in oncology, particularly in the development of kinase inhibitors. For instance, structurally related pyridopyrazine and dihydropyridopyrazine derivatives have been investigated for their antitumor properties and their ability to cause accumulation of cells at mitosis, suggesting a mechanism related to cell cycle disruption . Furthermore, related "paradox-breaking" pan-RAF inhibitors that also target SRC family kinases have demonstrated effectiveness in targeting drug-resistant cancers, highlighting the therapeutic potential of this chemical class . The molecule also contains a thioether-linked acetic acid side chain. This functional group is a common pharmacophore found in various bioactive molecules and can be utilized to create further derivatives, such as amides, for structure-activity relationship (SAR) studies . Researchers can employ this compound as a key intermediate in synthesizing more complex molecules or as a core scaffold for developing novel therapeutic agents targeting kinases and other enzymes in disease pathways. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[4-(2-methylpropyl)-3-oxopyrido[2,3-b]pyrazin-2-yl]sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c1-8(2)6-16-11-9(4-3-5-14-11)15-12(13(16)19)20-7-10(17)18/h3-5,8H,6-7H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJRUDCLXSWUEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=CC=N2)N=C(C1=O)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Isobutyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrido[2,3-b]pyrazine core, followed by the introduction of the isobutyl and thioacetic acid groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

[(4-Isobutyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to [(4-Isobutyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid exhibit promising anticancer properties. Research has shown that derivatives of pyridopyrazine can inhibit key enzymes involved in cancer cell proliferation, particularly phosphoinositide 3-kinase (PI3K), which is a critical target in cancer therapy .

Modulation of Enzyme Activity

The compound has been investigated for its ability to modulate enzyme activity, particularly as an inhibitor of PI3K. This enzyme plays a crucial role in various cellular processes, including metabolism, growth, and survival. Inhibiting PI3K can lead to decreased tumor growth and increased apoptosis in cancer cells .

Neuroprotective Effects

There is emerging evidence suggesting that compounds with similar structures may possess neuroprotective effects. They could potentially be used in the treatment of neurodegenerative diseases by protecting neuronal cells from apoptosis and oxidative stress .

Case Study 1: Anticancer Efficacy

In a study published in a pharmacological journal, a series of pyridopyrazine derivatives were synthesized and tested for their anticancer activity against various cancer cell lines. The results demonstrated that these compounds exhibited significant cytotoxic effects, with IC50 values below 5 μM for several derivatives .

Case Study 2: Enzyme Inhibition

Another study focused on the inhibition of PI3K by pyridopyrazine derivatives. The researchers found that certain modifications to the structure enhanced the inhibitory potency against PI3K, suggesting that this compound could be a lead compound for further development as a therapeutic agent targeting PI3K-related pathways .

Data Table: Summary of Biological Activities

Activity TypeCompound StructureObserved EffectReference
AnticancerPyridopyrazine derivativesSignificant cytotoxicity
Enzyme Inhibition[(4-Isobutyl-3-oxo-3,4-dihydropyrido...)Inhibition of PI3K
NeuroprotectionSimilar structuresProtection against oxidative stress

Mechanism of Action

The mechanism of action of [(4-Isobutyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in medicinal chemistry or other applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications

[(4-Ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)sulfanyl]acetic Acid
  • Molecular Formula : C₁₁H₁₁N₃O₃S
  • Molecular Weight : 265.29 g/mol .
  • Key Difference : Replacement of the isobutyl group with ethyl reduces steric bulk and lipophilicity (clogP: ~1.2 vs. ~2.5 for the isobutyl analog). This may enhance aqueous solubility but reduce membrane permeability .
2-{6-Hydroxy-4-methyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}acetic Acid
  • Molecular Formula : C₉H₉N₃O₄
  • Molecular Weight : 223.19 g/mol .
  • The absence of the dihydropyrazine ring reduces aromatic conjugation .

Functional Group Variations

N-(4-Oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetamide
  • Molecular Formula : C₁₉H₁₄N₄O₃S₂ (inferred from ).
  • Key Difference: Replacement of the acetic acid with an acetamide group linked to a thiazolidinone ring introduces additional hydrogen-bond acceptors. This modification is associated with enhanced enzyme inhibitory activity in kinase-targeting analogs .
[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]thio)acetic Acid
  • Molecular Formula : C₁₂H₁₂N₂O₃S ().
  • Key Difference: A quinazolinone core replaces pyrido-pyrazine, altering electronic properties. The methylene spacer between the thiol and acetic acid may increase conformational flexibility .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituent (R) Molecular Weight (g/mol) clogP* Key Feature(s)
[(4-Isobutyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid Pyrido[2,3-b]pyrazine Isobutyl 293.35 ~2.5 High lipophilicity
[(4-Ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)sulfanyl]acetic acid Pyrido[2,3-b]pyrazine Ethyl 265.29 ~1.2 Enhanced solubility
2-{6-Hydroxy-4-methyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid Pyrazolo[3,4-b]pyridine Methyl, Hydroxy 223.19 ~0.8 Polar, H-bond donor
N-(4-Oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetamide Quinazoline Phenyl 406.47 (estimated) ~3.0 Multi-target potential

*clogP values estimated using fragment-based methods.

Biological Activity

[(4-Isobutyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its molecular characteristics, biological mechanisms, and pharmacological applications based on available research findings.

Molecular Characteristics

  • Molecular Formula: C13H15N3O3S
  • Molecular Weight: 293.35 g/mol
  • CAS Number: 1242960-73-1
  • MDL Number: MFCD15732072

These characteristics indicate that the compound is a thioacetic acid derivative with potential implications in various biological processes.

The compound exhibits a range of biological activities primarily through its interaction with specific enzymes and receptors. Notably, it has shown potential as an inhibitor of aldose reductase (ALR2), which is crucial in the management of diabetic complications. The inhibition of ALR2 can help mitigate oxidative stress and cellular damage associated with diabetes .

2. Pharmacological Effects

Research indicates that this compound may possess the following pharmacological effects:

  • Antidiabetic Activity: By inhibiting aldose reductase, it reduces sorbitol accumulation in diabetic patients, potentially alleviating complications such as neuropathy and retinopathy.
  • Anticancer Properties: Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. Its structure allows for potential modifications to enhance selectivity and efficacy against specific tumors .

3. Case Studies and Research Findings

A series of studies have evaluated the biological activity of related compounds, providing insights into the activity of this compound:

StudyFindings
Identified as a potent inhibitor of ALR2 with submicromolar IC50 values.
Showed potential anticancer activity with low cytotoxicity to normal cells.
Suggested modifications to improve biological availability and inhibition efficacy.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the isobutyl group or alterations in the pyridine core could enhance its inhibitory potency against ALR2 and improve its pharmacokinetic properties.

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing [(4-Isobutyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid?

The synthesis involves multi-step reactions starting with functionalized pyrido[2,3-b]pyrazinone precursors. Key steps include thioether formation via nucleophilic substitution (e.g., reacting thiol-containing intermediates with halogenated pyridopyrazine derivatives). Critical parameters include:

  • Temperature : Maintain 60–80°C during coupling to balance reactivity and side-product formation .
  • Solvent choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
  • Catalysts : Use triethylamine or DMAP to facilitate thioacetic acid coupling .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is essential for isolating the final product with >95% purity .

Q. Which characterization techniques are most reliable for confirming the structure and purity of this compound?

A combination of spectroscopic and analytical methods is required:

  • NMR : 1^1H and 13^13C NMR to verify substitution patterns (e.g., isobutyl group at C4, thioacetic acid at C2) .
  • HRMS : Confirm molecular weight (e.g., calculated m/z 279.32 for C12_{12}H13_{13}N3_3O3_3S) .
  • HPLC : Assess purity (>98% by reverse-phase C18 column, UV detection at 254 nm) .
  • IR : Identify carbonyl (C=O at ~1700 cm1^{-1}) and thioester (C-S at ~650 cm1^{-1}) functionalities .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

Initial screening should focus on:

  • Enzyme inhibition : Test against kinases or proteases via fluorescence-based assays (e.g., ATPase activity) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
  • Anti-inflammatory activity : Measure COX-2 inhibition using ELISA .
  • Solubility : Use shake-flask method in PBS (pH 7.4) to guide formulation studies .

Advanced Research Questions

Q. How can computational methods predict the binding interactions of this compound with biological targets?

  • Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., p38 MAPK). Key residues (e.g., Lys53, Glu71) may form hydrogen bonds with the pyridopyrazine core .
  • MD simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-receptor complexes .
  • QSAR modeling : Correlate substituent effects (e.g., isobutyl vs. phenyl groups) with IC50_{50} values from kinase assays .

Q. What strategies resolve contradictions in biological activity data across different studies?

Discrepancies may arise from:

  • Assay conditions : Standardize buffer pH (7.4 vs. 6.8 alters protonation states) and incubation times .
  • Impurity interference : Re-purify batches showing <95% purity and re-test .
  • Cell line variability : Validate across multiple lines (e.g., primary vs. immortalized cells) .
  • Metabolic stability : Perform liver microsome assays to rule out rapid degradation in vitro .

Q. How can the structure-activity relationship (SAR) be optimized for enhanced potency?

  • Core modifications : Introduce electron-withdrawing groups (e.g., Cl, CF3_3) at C7 to improve kinase binding .
  • Side-chain engineering : Replace isobutyl with cyclopropyl to reduce metabolic oxidation .
  • Bioisosteres : Substitute thioacetic acid with sulfonamide to enhance solubility .
  • Prodrug design : Esterify the carboxylic acid to improve oral bioavailability .

Q. What are the challenges in scaling up synthesis while maintaining yield and purity?

Critical issues include:

  • Intermediate stability : Protect labile groups (e.g., thioesters) during multi-step reactions .
  • Catalyst recycling : Optimize Pd-based catalysts for Suzuki couplings to reduce costs .
  • Byproduct control : Monitor dimerization via LC-MS and adjust stoichiometry .
  • Crystallization : Use anti-solvent (e.g., water) to enhance crystal formation for consistent purity .

Methodological Considerations

Q. How to design a robust protocol for stability testing under physiological conditions?

  • Buffer systems : Test in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C .
  • Degradation analysis : Use UPLC-QTOF to identify hydrolytic products (e.g., free thiol or pyrazinone fragments) .
  • Light sensitivity : Store solutions in amber vials to prevent photodegradation .

Q. What advanced techniques validate the compound’s mechanism of action in cellular models?

  • CRISPR knockouts : Silence putative targets (e.g., MAPK14) to confirm on-target effects .
  • Thermal proteome profiling (TPP) : Identify engaged proteins by monitoring thermal stability shifts .
  • Metabolomics : Track changes in ATP/ADP ratios via LC-MS to assess energy pathway disruption .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(4-Isobutyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid
Reactant of Route 2
[(4-Isobutyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid

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